alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride
Description
α,α-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a methanamine moiety. The methanamine group is further modified with two methyl groups at the α-positions (adjacent to the nitrogen), forming a branched structure.
Properties
Molecular Formula |
C11H14ClN3O |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-11(2,12)10-13-9(14-15-10)8-6-4-3-5-7-8;/h3-7H,12H2,1-2H3;1H |
InChI Key |
PDMFNIWMIQRYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a sequence involving:
- Formation of amidoxime intermediates from corresponding nitriles.
- Cyclization to form the 1,2,4-oxadiazole ring.
- Introduction of the alpha,alpha-dimethyl substituent.
- Conversion of the methanamine group to its hydrochloride salt.
This approach is supported by multiple studies focusing on the synthesis of 1,2,4-oxadiazole derivatives with various substituents, which can be adapted to this specific compound.
Amidoxime Formation from Benzonitriles
A key step involves the conversion of benzonitrile derivatives to amidoximes, which serve as precursors for oxadiazole ring formation. According to the Royal Society of Chemistry supplementary data, amidoximes are synthesized by stirring benzonitrile with hydroxylamine hydrochloride in aqueous medium, alkalized to pH 10 with sodium hydroxide, followed by reflux to ensure full conversion (typically 2 hours).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Benzonitrile (3.6 mmol), Hydroxylamine HCl (25.2 mmol), NaOH (1 M) | Amidoxime precipitate formed after reflux and cooling |
The precipitate is filtered and washed, then used directly in the next step without further purification.
Cyclization to 1,2,4-Oxadiazole Ring
The amidoxime is then cyclized with appropriate carboxylic acid derivatives or esters to form the 1,2,4-oxadiazole ring. One effective method involves coupling amidoximes with 3,4,5-trimethoxymandelic acid using coupling agents such as EDC.HCl and HOBt in dry acetonitrile under microwave irradiation at 120°C for 30 minutes. This microwave-assisted method enhances reaction speed and yield.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 2 | Amidoxime (0.94 mmol), 3,4,5-trimethoxymandelic acid (0.94 mmol), HOBt (1.04 mmol), EDC.HCl (0.94 mmol), microwave 120°C, 30 min | Formation of (3-aryl-1,2,4-oxadiazole-5-yl)(3,4,5-trimethoxyphenyl)methanol |
After reaction, extraction and column chromatography afford the pure oxadiazole product.
Introduction of Alpha,alpha-Dimethyl Substituent and Methanamine Group
While specific literature directly describing the alpha,alpha-dimethyl substitution on the 3-phenyl-1,2,4-oxadiazole ring is limited, analogous synthetic strategies involve alkylation or Mannich-type reactions on the oxadiazole ring or its side chains.
In related syntheses, Mannich bases are prepared by reacting Schiff bases derived from oxadiazole derivatives with formaldehyde and secondary amines such as morpholine. This suggests that the introduction of the methanamine group, followed by conversion to hydrochloride salt, can be achieved via:
- Reaction of the oxadiazole intermediate with formaldehyde and ammonia or primary amines under controlled conditions.
- Acidification with hydrochloric acid to form the hydrochloride salt.
Alternative Synthetic Routes and Green Chemistry Approaches
Recent advances emphasize green chemistry methods for oxadiazole synthesis, including microwave irradiation and solvent-free conditions. For example, the use of microwave-assisted cyclization and solid-state oxidative cyclization with iron chloride hexahydrate (FeCl3·6H2O) have been reported to efficiently produce oxadiazole derivatives with good yields and reduced reaction times.
Summary Table of Preparation Steps
Analytical and Characterization Data
The synthetic intermediates and final products are typically characterized by:
- Thin-layer chromatography (TLC) for reaction monitoring.
- Infrared spectroscopy (IR) to confirm functional groups such as NH2, C=N, and aromatic C-H.
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) for structural confirmation.
- Melting point determination for purity.
- Elemental analysis to confirm composition.
For example, amidoximes show characteristic NH2 stretching bands in IR (~3400 cm^-1) and specific chemical shifts in ^1H NMR for aromatic and amino protons.
Research Findings and Perspectives
- Microwave-assisted synthesis significantly reduces reaction time and improves yields for oxadiazole ring formation.
- The choice of coupling agents (e.g., EDC.HCl, HOBt) is critical for efficient cyclization.
- Green chemistry approaches, including solvent-free grinding and use of ethanol as solvent, have been successfully applied to synthesize oxadiazole derivatives, suggesting environmentally friendly routes for this compound.
- The formation of hydrochloride salts enhances compound stability and solubility, important for pharmaceutical applications.
Chemical Reactions Analysis
alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various substituted oxadiazole derivatives and amine compounds .
Scientific Research Applications
alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in Naldemedine synthesis, it contributes to the formation of a compound that selectively binds to mu-opioid receptors in the peripheral nervous system . This binding inhibits the receptor’s activity, thereby reducing pain without affecting the central nervous system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and physicochemical distinctions between α,α-dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine hydrochloride and related 1,2,4-oxadiazole derivatives.
Table 1: Structural and Molecular Comparisons
Structural Analysis
Substituent Effects on the Oxadiazole Ring: Electron-Donating vs. Electron-Withdrawing Groups: The phenyl group in the target compound is unsubstituted, offering a neutral electronic profile. In contrast, fluorophenyl () and bromophenyl () substituents introduce electron-withdrawing effects, which may enhance metabolic stability but reduce solubility . Steric Considerations: The cycloheptyl group in introduces significant steric bulk, which could hinder interactions in biological systems compared to the smaller phenyl group in the target compound .
Methanamine Modifications :
- The α,α-dimethyl group in the target compound creates a sterically hindered amine, likely reducing nucleophilicity and altering binding kinetics compared to linear analogs like (3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride () .
- Cyclopropanamine derivatives () incorporate a strained three-membered ring, which may confer unique conformational properties .
Molecular Weight and Solubility :
- The target compound’s molecular weight (~239.7 g/mol) falls within the range of similar derivatives (225.68–291.55 g/mol). Hydrochloride salts generally improve aqueous solubility, though bulky substituents (e.g., cycloheptyl in ) may counteract this effect .
Biological Activity
Overview
Alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₃N₃O·HCl and a molecular weight of approximately 239.7 g/mol. This compound features a five-membered heterocyclic structure known as oxadiazole, which includes two nitrogen atoms and one oxygen atom in its ring. Its unique structure contributes to various potential biological activities, particularly in pharmaceutical applications.
Biological Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities. This compound has shown potential in several areas:
- Antibacterial Activity : Studies suggest that oxadiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus, indicating potential as antibacterial agents .
- Anticancer Properties : Preliminary findings suggest that this compound may interact with specific receptors or enzymes involved in cancer pathways. Notably, related oxadiazole compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .
- Pharmacological Applications : this compound serves as an important intermediate in the synthesis of Naldemedine, a medication used for treating opioid-induced constipation .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
Case Studies and Research Findings
Recent studies have highlighted the biological activity of oxadiazole derivatives:
- Cytotoxicity Against Cancer Cell Lines : Research has shown that certain oxadiazole derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin. For example, compounds derived from the oxadiazole structure demonstrated IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines .
- Mechanism of Action : Flow cytometry assays indicated that oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
- Selectivity in Enzyme Inhibition : Some studies have reported that oxadiazole compounds can selectively inhibit human carbonic anhydrases (hCA), which are implicated in cancer progression .
Q & A
Q. What are the recommended synthetic routes for alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization of amidoximes with activated carbonyl compounds. For this compound, a plausible route includes:
Preparation of the amidoxime intermediate via hydroxylamine hydrochloride reaction with a nitrile precursor.
Cyclization with a ketone (e.g., dimethyl ketone) under basic conditions to form the oxadiazole ring.
Hydrochloride salt formation via acid treatment.
Optimization steps:
- Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH, 80°C | 6 | 75–85 |
| 2 | K₂CO₃, DMF, 110°C | 12 | 60–70 |
| 3 | HCl (g), Et₂O | 1 | >90 |
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR and HRMS for structural confirmation:
- ¹H NMR :
- Aromatic protons (7.2–7.8 ppm, multiplet) confirm the phenyl group.
- Methyl groups adjacent to the oxadiazole ring (1.5–1.8 ppm, singlet).
- IR Spectroscopy :
- Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-O (1250–1300 cm⁻¹) confirm the oxadiazole core .
- HRMS : Exact mass matching the molecular formula (C₁₂H₁₆ClN₃O) with minimal deviation (<2 ppm).
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures. Store at 2–8°C in airtight containers to prevent hydrolysis.
- Light Sensitivity : Use amber vials to avoid photodegradation, as oxadiazoles are prone to ring-opening under UV exposure.
- Humidity Control : Desiccants (e.g., silica gel) are critical; the hydrochloride salt is hygroscopic .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
Comparative Bioassays : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent IC₅₀ measurement methods).
Impurity Profiling : Use HPLC-MS to identify and quantify side products (e.g., uncyclized intermediates) that may interfere with activity .
Statistical Validation : Apply error analysis (e.g., Student’s t-test, ANOVA) to assess significance of divergent results .
Q. What in silico approaches are suitable for predicting the pharmacological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against target libraries (e.g., GPCRs, ion channels). The dimethylamino group may enhance binding to neurotransmitter receptors.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding in vivo study design .
Q. How can researchers design experiments to study the compound’s metabolic stability in vitro?
- Methodological Answer :
Q. Liver Microsome Assay :
- Incubate with rat/human liver microsomes (1 mg/mL) in PBS (pH 7.4) at 37°C.
- Monitor parent compound depletion via LC-MS/MS over 60 minutes.
Q. CYP450 Inhibition Screening :
- Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition.
Q. Data Interpretation :
- Calculate intrinsic clearance (CLint) and extrapolate to hepatic clearance .
Methodological Challenges & Solutions
Q. What analytical techniques are optimal for quantifying trace impurities in bulk samples?
- Methodological Answer :
- HPLC-UV/ELSD : Detect non-chromophoric impurities (e.g., unreacted amidoximes) using evaporative light scattering detection.
- LC-HRMS : Identify unknown impurities via exact mass and fragmentation patterns.
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD (<0.1%), and precision (%RSD <2) .
Q. How can enantiomeric purity be ensured during synthesis, given the chiral center in the methanamine moiety?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (n-hexane:IPA:DEA = 90:10:0.1) to resolve enantiomers.
- Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during ketone formation to control stereochemistry .
Safety & Handling
Q. What PPE and engineering controls are recommended for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powdered form.
- Engineering Controls : Fume hood for weighing and reactions; avoid contact with acids/bases to prevent HCl release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
